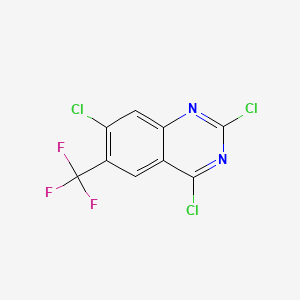
1-(Cyanothioxomethyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyanothioxomethyl)-piperazine is an organic compound that features a piperazine ring substituted with a cyanothioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cyanothioxomethyl)-piperazine can be synthesized through the cyanoacetylation of piperazine. This involves the reaction of piperazine with cyanoacetic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyanothioxomethyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanothioxomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the cyanothioxomethyl group.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(Cyanothioxomethyl)-piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-(Cyanothioxomethyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity, disruption of cellular processes, and interaction with nucleic acids .
Comparison with Similar Compounds
- 1-(Cyanomethyl)-piperazine
- 1-(Thioxomethyl)-piperazine
- 1-(Cyanothioethyl)-piperazine
Comparison: 1-(Cyanothioxomethyl)-piperazine is unique due to the presence of both cyano and thioxomethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its applications .
Properties
CAS No. |
60308-69-2 |
|---|---|
Molecular Formula |
C6H9N3S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
piperazine-1-carbothioyl cyanide |
InChI |
InChI=1S/C6H9N3S/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-4H2 |
InChI Key |
GQPHGKBKSQWDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=S)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


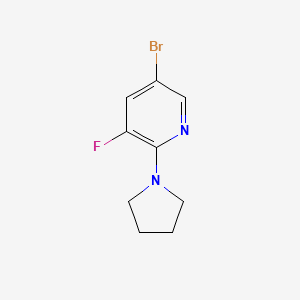


![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)

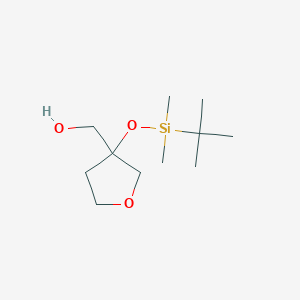
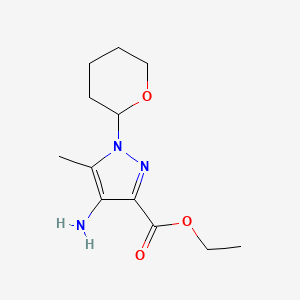
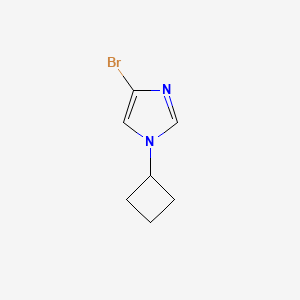

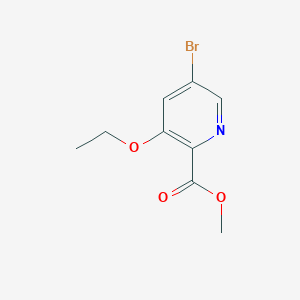
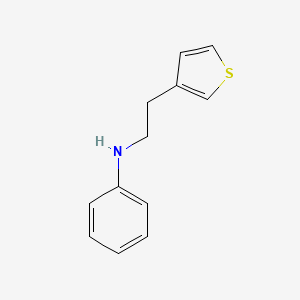
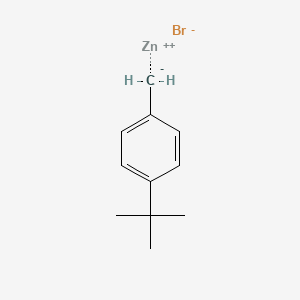
![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
